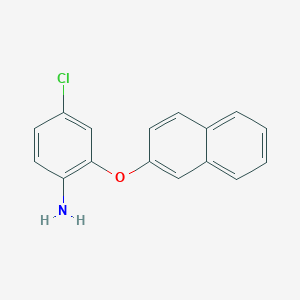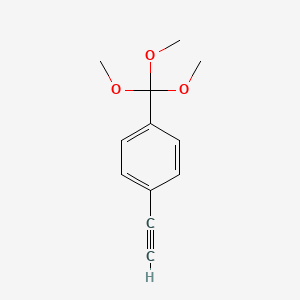
4-Chloro-2-(naphthalen-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(naphthalen-2-yloxy)aniline is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol It is a derivative of aniline, where the aniline moiety is substituted with a chloro group at the 4-position and a naphthalen-2-yloxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(naphthalen-2-yloxy)aniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction of 2-Nitronaphthalene: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Formation of Naphthalen-2-yloxy Intermediate: 2-Aminonaphthalene is reacted with a suitable halogenating agent to form naphthalen-2-yloxy intermediate.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with 4-chloroaniline under appropriate conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(naphthalen-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(naphthalen-2-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(naphthalen-2-yloxy)aniline involves its interaction with specific molecular targets. The chloro and naphthalen-2-yloxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(phenoxy)aniline: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
2-(Naphthalen-2-yloxy)aniline: Lacks the chloro substitution at the 4-position.
4-Bromo-2-(naphthalen-2-yloxy)aniline: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-2-(naphthalen-2-yloxy)aniline is unique due to the presence of both the chloro and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.
Eigenschaften
Molekularformel |
C16H12ClNO |
|---|---|
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
4-chloro-2-naphthalen-2-yloxyaniline |
InChI |
InChI=1S/C16H12ClNO/c17-13-6-8-15(18)16(10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 |
InChI-Schlüssel |
ZBAZLJNMSGGGQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC(=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)







![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
